molecular formula C14H14IN3 B14450757 5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide CAS No. 73281-13-7

5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide

Cat. No.: B14450757
CAS No.: 73281-13-7
M. Wt: 351.19 g/mol
InChI Key: DPVCNZXLMCZFCI-UHFFFAOYSA-M
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Description

5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring, while pyridine is a simple aromatic ring with nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and subsequent quaternization with methyl iodide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium metabisulfite .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it can interact with DNA and RNA, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Substituted Benzimidazole: Similar in structure but with different substituents at the 2-position.

    Benzoxazole: Contains an oxygen atom in place of the nitrogen in the imidazole ring.

    Benzothiazole: Contains a sulfur atom in place of the nitrogen in the imidazole ring.

Uniqueness

5-(1H-Benzimidazol-2-yl)-1,2-dimethylpyridin-1-ium iodide is unique due to its combination of benzimidazole and pyridine structures, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

73281-13-7

Molecular Formula

C14H14IN3

Molecular Weight

351.19 g/mol

IUPAC Name

2-(1,6-dimethylpyridin-1-ium-3-yl)-1H-benzimidazole;iodide

InChI

InChI=1S/C14H14N3.HI/c1-10-7-8-11(9-17(10)2)14-15-12-5-3-4-6-13(12)16-14;/h3-9H,1-2H3,(H,15,16);1H/q+1;/p-1

InChI Key

DPVCNZXLMCZFCI-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=C(C=C1)C2=NC3=CC=CC=C3N2)C.[I-]

Origin of Product

United States

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